1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
CAS No.: 899973-49-0
Cat. No.: VC5644511
Molecular Formula: C19H21N3O3S
Molecular Weight: 371.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899973-49-0 |
|---|---|
| Molecular Formula | C19H21N3O3S |
| Molecular Weight | 371.46 |
| IUPAC Name | 4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
| Standard InChI | InChI=1S/C19H21N3O3S/c23-11-10-22-16-7-3-5-14(16)18(20-19(22)25)26-12-17(24)21-9-8-13-4-1-2-6-15(13)21/h1-2,4,6,23H,3,5,7-12H2 |
| Standard InChI Key | MFOOHUMFLGBNCC-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CCO |
Introduction
Chemical Identity and Structural Features
1-(2-Hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS: 899973-49-0) is a heterocyclic organic compound with a molecular formula of C₁₉H₂₁N₃O₃S and a molecular weight of 371.46 g/mol. The IUPAC name reflects its complex architecture: a cyclopenta[d]pyrimidin-2-one core fused with a dihydroindole moiety, linked via a thioether bridge and a hydroxyethyl side chain. Key structural components include:
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Cyclopenta[d]pyrimidin-2-one: A bicyclic system comprising a five-membered cyclopentane fused to a pyrimidinone ring.
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Indolin-1-yl group: A dihydroindole substituent contributing aromatic and hydrogen-bonding capabilities.
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Thioether linkage (-S-): Connects the pyrimidinone core to the indolinyl-oxoethyl group, enhancing conformational flexibility.
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2-Hydroxyethyl side chain: Introduces hydrophilicity and potential for hydrogen bonding .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₃S | |
| Molecular Weight | 371.46 g/mol | |
| SMILES | C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CCO | |
| Solubility | Not available | |
| LogP (Predicted) | ~2.5 (Moderate lipophilicity) |
Synthesis and Preparation
The synthesis of this compound involves multi-step organic reactions, typical for complex heterocycles :
Key Synthetic Steps
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Formation of Cyclopenta[d]pyrimidin-2-one:
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Cyclocondensation of cyclopentanone derivatives with urea or thiourea under acidic conditions generates the pyrimidinone core.
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Introduction of Thioether Linkage:
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Attachment of Indolin-1-yl-oxoethyl Group:
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Coupling via amide bond formation between the thioethyl group and indoline-1-carboxylic acid derivatives.
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Hydroxyethyl Functionalization:
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Alkylation of the pyrimidinone nitrogen with 2-bromoethanol or ethylene oxide.
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Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cyclopentanone, urea, HCl, reflux | 60–70% | |
| 2 | NaSH, DMF, 80°C | 45–55% | |
| 3 | EDC/HOBt, DCM, RT | 50–60% | |
| 4 | 2-Bromoethanol, K₂CO₃, acetonitrile, 60°C | 70–80% |
Physicochemical and Computational Properties
Experimental data on solubility and stability remain limited, but computational predictions provide insights:
Predicted ADME Profiles
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Hydrogen Bond Donors/Acceptors: 2 donors, 5 acceptors.
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Topological Polar Surface Area (TPSA): ~90 Ų (suggests moderate bioavailability) .
Table 3: Computational Predictions
| Parameter | Value | Tool/Method |
|---|---|---|
| LogP | 2.5 | XLOGP3 |
| Water Solubility | ~0.1 mg/mL | ESOL |
| CYP2C19 Inhibition | Low probability | SwissADME |
| Compound | Target IC₅₀ | Selectivity Index | Reference |
|---|---|---|---|
| A-940894 (H4 antagonist) | 12 nM (H4R) | >100 vs H1/H2/H3 | |
| Celecoxib (COX-II inhibitor) | 0.78 μM | 9.51 |
Future Research Directions
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